molecular formula C9H9N3O B11913257 3-(Aminomethyl)quinazolin-4(3h)-one CAS No. 69061-85-4

3-(Aminomethyl)quinazolin-4(3h)-one

Cat. No.: B11913257
CAS No.: 69061-85-4
M. Wt: 175.19 g/mol
InChI Key: TUYJMWQCRJULQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an aminomethyl group at the 3-position of the quinazolinone ring enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)quinazolin-4(3H)-one can be achieved through various methods. One common approach involves the condensation of 2-aminobenzamide with an aldehyde or ketone, followed by cyclization to form the quinazolinone ring. This reaction can be catalyzed by various agents, including graphene oxide nanosheets in an aqueous medium . Another method involves the use of visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone ring or the aminomethyl group.

    Substitution: The aminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-(Aminomethyl)quinazolin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives with potential pharmaceutical applications.

    Biology: The compound is studied for its biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The aminomethyl group enhances its binding affinity to biological targets, such as enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: The parent compound without the aminomethyl group.

    2,3-Dihydroquinazolin-4(1H)-one: A reduced form of quinazolinone with different biological properties.

    4(3H)-Quinazolinone Derivatives: Various derivatives with different substituents at the 3-position.

Uniqueness

3-(Aminomethyl)quinazolin-4(3H)-one is unique due to the presence of the aminomethyl group, which enhances its chemical reactivity and biological activities compared to other quinazolinone derivatives. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

69061-85-4

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

3-(aminomethyl)quinazolin-4-one

InChI

InChI=1S/C9H9N3O/c10-5-12-6-11-8-4-2-1-3-7(8)9(12)13/h1-4,6H,5,10H2

InChI Key

TUYJMWQCRJULQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CN

Origin of Product

United States

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